3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Description
3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a rhodanine (2-thioxo-thiazolidin-4-one) derivative characterized by two distinct substituents:
- A 5-methyl-2-furylmethylene group at position 5, contributing electron-donating effects and modulating steric interactions .
Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibiting properties. The structural uniqueness of this compound lies in its hybrid substituents, combining a sulfone-modified thiophene ring and a methylated furan, which may synergistically influence its reactivity and pharmacological profile .
Properties
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S3/c1-8-2-3-10(18-8)6-11-12(15)14(13(19)20-11)9-4-5-21(16,17)7-9/h2-3,6,9H,4-5,7H2,1H3/b11-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBANHZGPICQGQ-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 311.37 g/mol. The structural characteristics include a thiazolidinone ring fused with a furan moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown activity against various gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds were reported to range from 16 to 32 mg/mL against Staphylococcus aureus .
Anticancer Activity
Thiazolidinones have been studied for their anticancer effects. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study found that thiazolidinone derivatives exhibited IC50 values indicating effective cytotoxicity against several cancer cell lines .
Anti-inflammatory and Analgesic Effects
Compounds within this class have also displayed anti-inflammatory properties. They have been shown to inhibit key inflammatory mediators, suggesting potential use in treating inflammatory diseases. For example, some derivatives were effective in reducing edema in animal models .
Antidiabetic Properties
Thiazolidinones are recognized for their antidiabetic effects, particularly through the activation of PPAR-gamma receptors, which play a crucial role in glucose metabolism and insulin sensitivity. Studies have indicated that these compounds can lower blood glucose levels in diabetic models .
The biological activities of thiazolidinone derivatives are attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiazolidinones act as enzyme inhibitors (e.g., proteases), disrupting critical pathways in microbial and cancer cell metabolism.
- Receptor Modulation : Activation of nuclear receptors like PPAR-gamma enhances metabolic processes beneficial for diabetic conditions.
- Apoptosis Induction : Certain derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares the target compound with structurally related rhodanine derivatives:
Key Observations :
- The 5-methylfuran substituent offers a balance between electron donation (via furan oxygen) and steric hindrance (methyl group), contrasting with nitro or halogenated benzylidenes, which prioritize electron withdrawal .
Electrochemical Behavior
Rhodanine derivatives exhibit redox activity centered on the thioxo-thiazolidinone core. Cyclic voltammetry studies reveal:
- Ag/AgCl) due to sulfone stabilization of the radical intermediate, comparable to sulfone-containing analogs .
- Azulene Derivatives: Show a unique oxidation peak at +0.8 V attributed to azulene’s non-alternant hydrocarbon structure, absent in furan or benzylidene derivatives .
- Nitro-Substituted Derivatives : Exhibit irreversible reduction waves at −0.9 V , correlating with nitro group reduction, a feature absent in the methylfuran-substituted target compound .
Q & A
Q. Optimization strategies :
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance condensation efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature control : Reflux in acetic acid (110–120°C) for 8–12 hours maximizes yield .
Q. Example reaction parameters :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Condensation | Acetic acid, 120°C, 12h | 60–75% |
| Oxidation | mCPBA, CH₂Cl₂, RT | 80–90% |
Which analytical techniques are critical for confirming the structural integrity of this compound?
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the thienyl sulfone and furylmethylene groups. For example, the Z-configuration of the exocyclic double bond is confirmed by NOE correlations .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ ion at m/z 428.0521) .
- HPLC purity analysis : Reverse-phase C18 columns (ACN/water gradient) ensure >95% purity .
How can researchers resolve contradictions in reported biological activity data for thiazolidinone derivatives?
Advanced
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources .
- Compound stability : Degradation under assay conditions (e.g., pH-sensitive thioxo groups) .
Q. Methodological approaches :
- Parallel validation : Compare activity in orthogonal assays (e.g., fluorescence-based vs. radiometric) .
- Stability profiling : Monitor compound integrity via LC-MS during biological testing .
- Target engagement studies : Use SPR (surface plasmon resonance) to directly measure binding affinity .
What strategies are effective in designing derivatives to enhance target selectivity?
Q. Advanced
- Structure-activity relationship (SAR) : Modify the tetrahydrothiophene sulfone or furylmethylene groups to reduce off-target effects. For example:
- Introduce electron-withdrawing groups (e.g., -NO₂) on the furan ring to enhance electrophilic reactivity .
- Replace the sulfone with a sulfonamide to improve solubility and kinase selectivity .
- Computational docking : Use Glide or AutoDock to predict binding modes with targets like COX-2 or PPARγ .
What are the key stability considerations for this compound under different pH and temperature conditions?
Q. Basic
- pH sensitivity : The thioxo group undergoes hydrolysis in alkaline conditions (pH > 8), forming disulfide byproducts. Stability is maintained in buffered solutions (pH 5–7) .
- Thermal degradation : Store at –20°C in inert atmospheres (N₂ or Ar) to prevent oxidation of the sulfone moiety .
Q. Stability assessment protocol :
| Condition | Test Method | Outcome |
|---|---|---|
| pH 7.4, 37°C | HPLC at 0, 24, 48h | <5% degradation over 48h |
| pH 9.0, RT | TLC (silica gel, ethyl acetate) | Degradation within 6h |
How can computational methods be integrated with experimental data to predict biological interactions?
Q. Advanced
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Arg240 in PPARγ) .
- ADMET prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
Case study : Docking studies revealed that the furylmethylene group occupies a hydrophobic pocket in COX-2, while the sulfone interacts with Ser530 via H-bonding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
